N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Description
N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core linked to an indole moiety via an acetohydrazide bridge.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDUIKSRUWHPC-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC3=NNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide typically involves the condensation of an indole derivative with a triazine-based hydrazide. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, hydrazine derivatives, and various substituted indole compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing indole and triazine moieties exhibit notable antimicrobial properties. N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide has been tested against various bacterial strains and fungi.
Case Studies:
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
- In vitro tests revealed antifungal activity against Candida albicans, indicating its utility in treating fungal infections .
Anticancer Properties
The compound has been investigated for its anticancer effects due to the presence of the indole structure known for its ability to interact with biological targets related to cancer cell proliferation.
Research Findings:
- A recent study highlighted that this compound exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells .
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. The indole ring is known to modulate inflammatory pathways.
Findings:
- In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- These findings suggest its potential application in treating inflammatory diseases like arthritis and colitis .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties.
Evidence:
- In models of neurodegeneration (e.g., Alzheimer's disease), the compound demonstrated the ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Synthesis and Structural Modifications
The synthesis of this compound is well-documented in literature. Various synthetic routes have been explored to enhance its pharmacological profile.
Synthesis Overview:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | Reflux | 85 |
| 2 | Cyclization | Heat | 75 |
| 3 | Purification | Crystallization | 90 |
Mechanism of Action
The mechanism of action of N’-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The triazinone core distinguishes the target compound from analogs with triazole or pyrimidine rings. For example:
- : A triazole-based analog, 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-oxoindol-3-yl)acetohydrazide, replaces the triazinone with a triazole ring and introduces a sulfanyl group.
- : Pymetrozine, a commercial pesticide, shares a triazinone backbone but lacks the indolyl group. Its substituents (cyclopropylamino and methyl groups) prioritize insecticidal activity over pharmacological targeting .
Aryl Group Variations
The 3-indolyl group in the target compound contrasts with phenyl or substituted phenyl groups in analogs:
- : The compound 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-{(E)-[4-(trifluoromethyl)phenyl]methylene}propanehydrazide features a 4-(trifluoromethyl)phenyl group. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability but may reduce aqueous solubility .
- : A nitro-substituted analog, 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(3-nitrophenyl)methylene]acetohydrazide, incorporates a 3-nitrophenyl group.
Side Chain and Functional Group Differences
The acetohydrazide linker in the target compound is critical for flexibility and hydrogen bonding. Modifications here significantly alter properties:
- : 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide replaces the hydrazide with a hydroxyethylamide group. This change improves solubility due to the hydroxyl group but may restrict conformational flexibility .
- : A complex analog with a sulfanyl-allyl side chain (2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{2-hydroxy-5-nitro-3-methoxybenzylidene}acetohydrazide) introduces steric bulk and iodinated substituents, likely enhancing receptor-binding specificity in targeted therapies .
Comparative Data Table
Research Findings and Implications
- Triazinone vs. Triazole: Triazinones generally exhibit stronger hydrogen-bonding capacity due to dual carbonyl groups, whereas triazoles prioritize steric interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability but may reduce solubility; indolyl groups improve π-π stacking in biological systems .
Biological Activity
N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by various research findings and case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.
Research Findings
- Antibacterial Efficacy :
- In vitro tests revealed that derivatives of indole compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- The minimal inhibitory concentration (MIC) values indicate strong antibacterial properties that may surpass those of conventional antibiotics like ampicillin .
Case Study: Indole Derivatives
A study focusing on a series of indole-based compounds demonstrated that several exhibited MIC values below 100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli. Notably:
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the indole and triazine moieties.
- Cell Cycle Inhibition :
- Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- The indole ring is known for its role in enhancing bioactivity.
- The triazine moiety contributes to the compound's ability to interact with biological targets effectively.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₇O₃ |
| Molecular Weight | 327.30 g/mol |
| Purity | ≥95% |
| Antibacterial MIC (Example) | 37.9–113.8 µM |
| Cytotoxic IC50 (Example) | <100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
